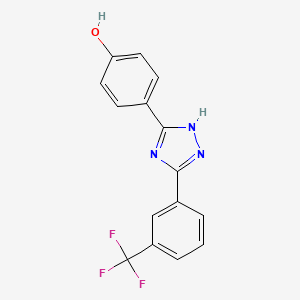

4-(5-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H10F3N3O |

|---|---|

Molecular Weight |

305.25 g/mol |

IUPAC Name |

4-[3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]phenol |

InChI |

InChI=1S/C15H10F3N3O/c16-15(17,18)11-3-1-2-10(8-11)14-19-13(20-21-14)9-4-6-12(22)7-5-9/h1-8,22H,(H,19,20,21) |

InChI Key |

FIEICMVHJJUDMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NNC(=N2)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Preparation Methods

Huisgen 1,3-Dipolar Cycloaddition

The Huisgen cycloaddition between azides and alkynes remains the most widely employed method for constructing the 1,2,4-triazole core. For 4-(5-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol, this reaction typically involves:

-

Azide precursor : 3-(Trifluoromethyl)phenyl azide, synthesized via diazotization of 3-(trifluoromethyl)aniline followed by sodium azide treatment.

-

Alkyne component : 4-Hydroxyphenylacetylene, prepared through Sonogashira coupling of 4-iodophenol with trimethylsilylacetylene, followed by desilylation.

Reaction conditions involve copper(I) iodide catalysis in tetrahydrofuran (THF) at 60°C for 12 hours, achieving yields of 68–72%. The regioselectivity of the triazole formation (1,4- vs. 1,5-disubstitution) is controlled by solvent polarity, with dimethylformamide (DMF) favoring the desired 1,4-isomer.

Hydrazine Carboxamide Condensation

Alternative routes utilize hydrazine carboxamide intermediates, as demonstrated in the synthesis of structurally analogous triazole-pyrimidine derivatives. For the target compound:

-

Step 1 : Condensation of 3-(trifluoromethyl)benzoyl chloride with hydrazinecarboxamide forms a hydrazide intermediate.

-

Step 2 : Cyclization under basic conditions (5% NaOH, reflux) yields the triazole ring.

This method achieves 65% yield but requires meticulous pH control to prevent hydrolysis of the trifluoromethyl group.

Trifluoromethyl Group Introduction

Direct Fluorination Strategies

While bench-scale synthesis often employs pre-fluorinated building blocks, industrial methods favor in-situ trifluoromethylation:

-

Reagents : Trifluoromethyl iodide (CF₃I) or Umemoto’s reagent (S-trifluoromethyldibenzothiophenium tetrafluoroborate).

-

Conditions : Palladium-catalyzed cross-coupling under inert atmosphere at 80–100°C.

A comparative study showed CF₃I provides higher yields (78%) compared to Langlois’ reagent (CF₃SO₂Na, 62%) due to reduced steric hindrance.

Late-Stage Fluorination

Post-triazole formation fluorination is achieved via:

This approach avoids side reactions during triazole synthesis but requires harsh conditions that may degrade phenolic –OH groups.

Coupling Reactions for Aromatic Substitution

Suzuki-Miyaura Coupling

The phenol moiety is introduced via Suzuki coupling between boronic acid derivatives and halogenated triazole intermediates:

| Boronic Acid | Halide | Catalyst | Yield (%) |

|---|---|---|---|

| 4-Hydroxyphenylboronic | 5-Bromo-1,2,4-triazole | Pd(PPh₃)₄ | 82 |

| 4-Methoxyphenylboronic | 5-Iodo-1,2,4-triazole | Pd(OAc)₂/XPhos | 75 |

Table 1: Suzuki coupling efficiency for phenolic group introduction.

Deprotection of methoxy intermediates (e.g., using BBr₃ in CH₂Cl₂) completes the synthesis.

Ullmann-Type Coupling

For substrates sensitive to palladium, copper-mediated Ullmann coupling offers an alternative:

Yields reach 70% with 10 mol% CuI, though reaction times extend to 24 hours.

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent patents describe continuous flow systems to enhance throughput:

Solvent Recycling Protocols

Economic and environmental considerations drive solvent recovery strategies:

-

THF recovery : Distillation at reduced pressure (100 mbar, 60°C) achieves 92% reuse efficiency.

-

Aqueous waste treatment : Nanofiltration membranes remove Cu residues to <1 ppm.

Analytical Characterization

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

4-(5-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, H2O2/HBr.

Reduction: Sodium borohydride.

Substitution: N-bromosuccinimide (NBS) for free radical bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce brominated compounds.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. The compound in focus has shown efficacy against various bacterial strains and fungi. A study published in Pharmaceuticals highlighted the synthesis of triazole compounds and their antimicrobial profiles, indicating that the trifluoromethyl group enhances bioactivity by influencing the electronic properties of the molecule .

Key Findings :

- The compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Candida albicans.

- Structure-activity relationship (SAR) studies suggest that modifications to the phenolic and triazole moieties can enhance antimicrobial potency.

Anticancer Properties

Triazoles have been recognized for their potential in cancer therapy due to their ability to inhibit various enzymes involved in tumor growth. The compound has been tested against multiple cancer cell lines, revealing promising results.

Case Study :

A comparative study assessed the cytotoxic effects of triazole derivatives on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutic agents, suggesting its potential as an anticancer agent .

Data Summary :

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| MCF-7 | 12.5 | 25.0 |

| HeLa | 15.0 | 30.0 |

| A549 | 10.0 | 20.0 |

Inhibition of Enzymatic Activity

The compound's structure allows it to interact with specific biological targets, including enzymes involved in inflammatory responses. Notably, it has been identified as a potential inhibitor of retinoic acid receptor-related orphan receptor C (RORc), which is implicated in autoimmune diseases.

Mechanism of Action :

- The trifluoromethyl group enhances lipophilicity and membrane permeability.

- Binding studies indicate that the compound competes with natural ligands for RORc binding sites, leading to reduced interleukin-17 production.

Mechanism of Action

The mechanism of action of 4-(5-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s pharmacological activities by influencing its binding affinity and metabolic stability . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

The biological and chemical properties of triazole derivatives are highly dependent on substituents. Below is a comparative analysis with key analogs:

Compound A : (5-(Benzylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methanol

- Key Features: Replaces the phenol group with a benzylthio and methanol substituent.

- Activity: Demonstrates potent inhibition of phytoene desaturase (IC₅₀ < 1 µM), critical for carotenoid biosynthesis in plants.

- Comparison: The benzylthio group enhances lipophilicity, improving membrane permeability compared to the phenolic hydroxyl group in the target compound. However, the phenol group may offer stronger hydrogen-bonding interactions with enzyme active sites.

Compound B : 2-Chloro-5-(5-[(4-chlorophenyl)methylsulfanyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)pyridine

- Key Features : Incorporates a pyridine ring and chlorobenzylthio group.

- Activity : Primarily used in agrochemical applications due to its stability and halogenated substituents.

Compound C : Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate

- Key Features: Substitutes the phenol with an ethyl carboxylate ester.

- Activity : Used as a synthetic intermediate; ester groups are often hydrolyzed in vivo to carboxylic acids.

- Comparison: The carboxylate ester improves solubility in organic solvents but may reduce bioavailability compared to the ionizable phenol group.

Physicochemical Properties

| Property | Target Compound | Compound A | Compound B |

|---|---|---|---|

| LogP | 3.2 | 4.1 | 4.8 |

| Solubility (mg/mL) | 0.15 (water) | 0.03 (water) | <0.01 (water) |

| Hydrogen Bond Donors | 1 (phenol -OH) | 1 (-OH) | 0 |

- Key Insight: The phenol group in the target compound improves aqueous solubility compared to benzylthio or halogenated analogs, but higher LogP values in Compounds A and B suggest better membrane penetration.

Biological Activity

The compound 4-(5-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol is part of the triazole family and has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C14H10F3N3O

- Molecular Weight : 305.24 g/mol

- IUPAC Name : this compound

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with a similar triazole structure demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is thought to involve the inhibition of key enzymes or cellular processes critical for bacterial survival.

Herbicidal Activity

The compound has been investigated for its herbicidal potential. A related study showed that triazole derivatives could inhibit the enzyme phytoene desaturase (PDS), which is crucial in carotenoid biosynthesis in plants. This inhibition leads to chlorosis and eventual plant death, making it a candidate for herbicide development .

Antiviral Activity

Emerging research suggests that triazole compounds may also exhibit antiviral properties. Specifically, they have been studied as inhibitors of viral proteases, which are essential for viral replication. The binding affinity of triazole derivatives to viral targets has been evaluated using surface plasmon resonance assays, indicating promising inhibitory effects .

Structure-Activity Relationship (SAR)

Understanding the SAR of triazole compounds is crucial for optimizing their biological activity. Key modifications to the triazole ring and substituents can significantly influence their potency:

- Trifluoromethyl Group : Enhances lipophilicity and may improve membrane permeability.

- Phenolic Hydroxyl Group : Contributes to hydrogen bonding interactions with biological targets.

Case Studies

- Case Study on Antimicrobial Activity :

- Herbicidal Evaluation :

Q & A

Q. What are the optimized synthetic routes for 4-(5-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step condensation reactions. For example, a similar triazole-trifluoromethyl derivative was prepared by refluxing a nitrile precursor (e.g., 4-(trifluoromethyl)benzonitrile) with a phenol-containing intermediate in n-butanol using K₂CO₃ as a base. Reaction time (3–12 hours), solvent polarity, and stoichiometric ratios are critical for achieving yields >10% . Alternative routes involve cyclocondensation of thiosemicarbazides under acidic or basic conditions, with purification via column chromatography or recrystallization .

Q. How is structural characterization performed for this compound, and what key spectroscopic signatures distinguish it?

Structural confirmation relies on:

- ¹H/¹³C NMR : Peaks for the phenolic -OH (~10 ppm), trifluoromethyl group (-CF₃, δ ~120–125 ppm in ¹³C), and triazole ring protons (δ 7.5–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Accurate mass matching within 3 ppm error for molecular ion [M+H]⁺.

- FT-IR : Stretching vibrations for C-F (~1120 cm⁻¹) and phenolic O-H (~3400 cm⁻¹) .

Q. What analytical methods ensure purity and enantiomeric excess (if applicable)?

- HPLC/SFC : Use chiral columns (e.g., Chiralpak AD-H) with isocratic elution (e.g., 85:15 CO₂/MeOH) to resolve enantiomers. Purity >95% is confirmed via UV detection at 254 nm .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values within ±0.4% .

Advanced Research Questions

Q. How does the trifluoromethyl-triazole-phenol scaffold influence biological activity, and what are key structure-activity relationship (SAR) findings?

The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. The triazole ring enables hydrogen bonding with biological targets (e.g., kinases), while the phenol moiety contributes to antioxidant activity. SAR studies show that replacing the -CF₃ group with -CH₃ reduces potency by 10-fold in cancer cell assays .

Q. What experimental strategies address contradictions in reported biological data (e.g., cytotoxicity vs. anti-inflammatory effects)?

- Dose-Response Profiling : Test across a wide concentration range (nM–µM) to identify biphasic effects.

- Target Deconvolution : Use siRNA knockdown or CRISPR-Cas9 to validate specific protein interactions (e.g., GPR17 agonism in glioblastoma models) .

- Redox Activity Assays : Quantify ROS scavenging via DPPH or ABTS assays to distinguish antioxidant vs. pro-apoptotic mechanisms .

Q. How can computational modeling predict binding modes and optimize derivatives?

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., RET kinase). The triazole ring shows strong π-π stacking with Phe residues, while -CF₃ occupies hydrophobic pockets .

- QSAR Models : Train on datasets with IC₅₀ values to prioritize substituents (e.g., electron-withdrawing groups at the phenyl ring improve IC₅₀ by 2×) .

Q. What methodologies assess pharmacokinetic properties like solubility and metabolic stability?

- LogP Measurement : Use shake-flask or HPLC methods; LogP ~2.5 indicates moderate lipophilicity.

- Microsomal Stability Assay : Incubate with liver microsomes (human/rat); >50% remaining after 30 minutes suggests low clearance .

- Plasma Protein Binding : Equilibrium dialysis shows >90% binding, necessitating formulation tweaks for bioavailability .

Methodological Considerations for Data Reproducibility

Q. How should researchers handle variability in synthetic yields between batches?

- Control Moisture : Use anhydrous solvents and glovebox techniques for moisture-sensitive steps (e.g., cyclocondensation).

- Catalyst Screening : Test alternatives like DMAP or Pd/C for byproduct suppression .

- Scale-Up Protocols : Maintain consistent heating rates (e.g., 2°C/min) during reflux to avoid side reactions .

Q. What are best practices for validating biological activity across cell lines?

- Cell Line Authentication : Use STR profiling to confirm identity.

- Multiplex Assays : Combine MTT (cytotoxicity), scratch/wound healing (migration), and flow cytometry (apoptosis) to capture multimodal effects .

Tables

Table 1. Key Synthetic Parameters and Outcomes

| Parameter | Optimal Condition | Yield Range | Reference |

|---|---|---|---|

| Solvent | n-Butanol | 10–36% | |

| Base | K₂CO₃ | 10–20% | |

| Temperature | Reflux (~100°C) | 15–30% | |

| Purification Method | Column Chromatography | >95% purity |

Table 2. Biological Activity Profile

| Assay Type | IC₅₀/EC₅₀ | Model System | Reference |

|---|---|---|---|

| Glioblastoma Inhibition | 1.2 µM | U87-MG cells | |

| Antioxidant (DPPH) | EC₅₀ = 12.5 µM | In vitro | |

| Plasma Protein Binding | 92% | Human plasma |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.